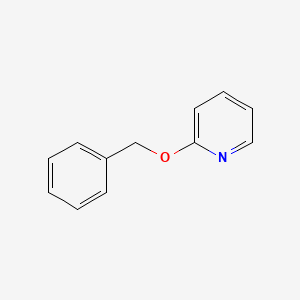

2-(Benzyloxy)pyridine

Beschreibung

Nomenclature and Structural Context within Pyridine (B92270) Derivatives

Systematic and Common Identifiers

The nomenclature of 2-(benzyloxy)pyridine is rooted in the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is 2-(phenylmethoxy)pyridine . chemicalbook.com This name precisely describes the molecular structure: a pyridine ring substituted at the second position with a phenylmethoxy group, which is more commonly known as a benzyloxy group.

The compound is also widely recognized by its common name, This compound . chemicalbook.comchembk.com In addition to these names, several other identifiers are used in chemical literature and databases to refer to this compound, ensuring its unambiguous identification.

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 2-(phenylmethoxy)pyridine | chemicalbook.com |

| Common Name | This compound | chemicalbook.comchembk.com |

| CAS Number | 40864-08-2 | chemicalbook.comsigmaaldrich.comscbt.com |

| Molecular Formula | C12H11NO | chemicalbook.comchembk.comscbt.com |

| Molecular Weight | 185.22 g/mol | chemicalbook.com |

| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N | sigmaaldrich.com |

Distinction from Analogous Pyridines

The specific placement and nature of substituents on the pyridine ring are crucial in determining the chemical properties and reactivity of its derivatives. To fully appreciate the unique characteristics of this compound, it is useful to compare it with some of its analogues.

2-(Benzyloxy)-5-nitropyridine (B1267806): This compound is distinguished by the presence of a nitro group (-NO2) at the 5-position of the pyridine ring. clearsynth.com The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. This contrasts with the unsubstituted ring in this compound. The molecular formula for 2-(benzyloxy)-5-nitropyridine is C12H10N2O3. chemspider.com

4-(Benzyloxy)pyridin-2-amine (B113100): In this analogue, the benzyloxy group is located at the 4-position, and an amine group (-NH2) is present at the 2-position. taskcm.comnih.gov The presence of the electron-donating amine group at the 2-position and the different location of the benzyloxy group lead to a distinct pattern of reactivity and potential for hydrogen bonding compared to this compound. cymitquimica.com The molecular formula for 4-(benzyloxy)pyridin-2-amine is C12H12N2O. nih.gov

| Compound | Key Structural Difference from this compound | Impact on Properties |

|---|---|---|

| 2-(Benzyloxy)-5-nitropyridine | Presence of a nitro group at the 5-position. clearsynth.com | The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. clearsynth.com |

| 4-(Benzyloxy)pyridin-2-amine | Benzyloxy group at the 4-position and an amine group at the 2-position. taskcm.comnih.gov | The electron-donating amine group influences the basicity and nucleophilicity of the pyridine ring. The positional difference of the benzyloxy group also affects its chemical behavior. cymitquimica.com |

Historical Overview of Research on this compound

Research involving this compound and its derivatives is part of the broader exploration of pyridine chemistry that has been ongoing for over a century. The development of synthetic methods to prepare substituted pyridines has been a continuous area of focus. One of the key applications that brought this compound to the forefront is its use as a reagent for the benzylation of alcohols and carboxylic acids. researchgate.net

A significant advancement in this area was the development of 2-benzyloxy-1-methylpyridinium triflate, a mild and effective benzylating agent, which is prepared from this compound. researchgate.netbeilstein-journals.orgd-nb.info This reagent offers an advantage over traditional methods as it can be used under neutral conditions, making it suitable for sensitive substrates. researchgate.netbeilstein-journals.orgd-nb.info A convenient protocol for the synthesis of this compound itself involves the reaction of benzyl (B1604629) alcohol with 2-chloropyridine (B119429) in the presence of a base. researchgate.netd-nb.info

Current Research Landscape and Emerging Trends

The utility of this compound in modern chemical research continues to expand. It is recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

In Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a scaffold for the synthesis of new therapeutic agents. researchgate.netmdpi.com The benzyloxy group can be a key pharmacophore, and its presence in a molecule can influence binding to biological targets. nih.gov For instance, the imidazo[1,2-a]pyridine (B132010) core, which can be synthesized from precursors related to this compound, is a "drug prejudice" scaffold with applications in the development of antituberculosis agents. rsc.org

In Organic Synthesis: Beyond its role in benzylation, this compound participates in various other chemical transformations. The pyridine ring can undergo nucleophilic substitution reactions, and the benzyloxy group can be involved in electrophilic substitution. It is also used in the synthesis of halogenated pyridine derivatives, which are important building blocks in their own right. evitachem.com For example, this compound can be brominated and iodinated to produce 2-(benzyloxy)-3-bromo-5-iodopyridine, a versatile intermediate for cross-coupling reactions. evitachem.com

In Materials Science: The structural features of this compound make it a candidate for the development of functional materials. Its ability to be incorporated into larger molecular architectures allows for the creation of polymers and other materials with specific electronic and physical properties.

| Research Area | Application of this compound | Key Findings/Trends |

|---|---|---|

| Medicinal Chemistry | Scaffold for synthesizing bioactive molecules. researchgate.netmdpi.com | Used in the development of novel antituberculosis agents based on the imidazo[1,2-a]pyridine core. rsc.org The benzyloxy group can act as a key pharmacophore. nih.gov |

| Organic Synthesis | Reagent for benzylation and intermediate for complex molecule synthesis. chembk.comresearchgate.net | Formation of 2-benzyloxy-1-methylpyridinium triflate for mild benzylation reactions. researchgate.netbeilstein-journals.orgd-nb.info Synthesis of halogenated derivatives for cross-coupling reactions. evitachem.com |

| Materials Science | Building block for functional materials. | Incorporation into polymers and other materials to tailor their properties. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBDGKGJYMSJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304341 | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40864-08-2 | |

| Record name | 40864-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Benzyloxy Pyridine

Established Synthetic Routes

Reaction of Benzyl (B1604629) Alcohol with 2-Chloropyridine (B119429)

A prevalent and efficient method for the preparation of 2-(benzyloxy)pyridine involves the nucleophilic aromatic substitution reaction between benzyl alcohol and 2-chloropyridine. This reaction is typically conducted under basic conditions and yields the desired product in high purity. A notable study demonstrated that heating a mixture of benzyl alcohol, 2-chloropyridine (used in a slight excess of 1.1 equivalents), and solid potassium hydroxide (B78521) in toluene (B28343) at reflux for one hour can produce this compound in a 97% yield. d-nb.infobeilstein-journals.orgnih.gov

The reaction mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway. The hydroxide base deprotonates benzyl alcohol to form the benzoxide ion, a potent nucleophile. This nucleophile then attacks the electron-deficient C2 position of the 2-chloropyridine ring, leading to the displacement of the chloride leaving group and the formation of the ether linkage.

The use of a strong base is crucial for the deprotonation of benzyl alcohol to generate the nucleophilic benzoxide anion. Solid potassium hydroxide (KOH) has proven to be a highly effective base for this transformation. d-nb.infobeilstein-journals.orgnih.gov Employing ground potassium hydroxide in a significant molar excess (3.3 equivalents relative to benzyl alcohol) helps to drive the reaction to completion. d-nb.infobeilstein-journals.orgnih.gov The basic conditions facilitated by solid KOH are essential for the generation of the active nucleophile required for the substitution reaction.

The choice of solvent plays a significant role in the success of this synthesis. Toluene is a commonly used solvent due to its high boiling point (110°C), which allows the reaction to be carried out at reflux, thereby increasing the reaction rate. Furthermore, conducting the reaction in anhydrous toluene facilitates the azeotropic removal of water, which can be beneficial for the reaction equilibrium. d-nb.infobeilstein-journals.orgnih.gov The use of a non-protic solvent like toluene is also advantageous as it minimizes the risk of side reactions such as ether cleavage. While toluene is a standard choice, trifluorotoluene has also been explored as a solvent, potentially offering enhanced solubility for potassium hydroxide.

Earlier protocols for this synthesis sometimes included the use of a phase-transfer catalyst, such as 18-crown-6, to enhance the solubility and reactivity of the potassium hydroxide. d-nb.infobeilstein-journals.orgnih.gov However, subsequent research has shown that the reaction proceeds with comparable high yields without the inclusion of 18-crown-6. d-nb.infobeilstein-journals.orgnih.gov The omission of this crown ether simplifies the experimental procedure and reduces costs without compromising the efficiency of the synthesis, marking a significant optimization of the established route. d-nb.infobeilstein-journals.orgnih.gov

Table 1: Reaction Parameters for the Synthesis of this compound from Benzyl Alcohol and 2-Chloropyridine

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Solid Potassium Hydroxide (ground) | Deprotonates benzyl alcohol to form the nucleophilic benzoxide anion. |

| Solvent | Anhydrous Toluene | High boiling point allows for reflux conditions and azeotropic removal of water. |

| Temperature | Reflux (Bath temperature: 130 °C) | Increases reaction rate. d-nb.infobeilstein-journals.orgnih.gov |

| Catalyst | 18-crown-6 (Optional) | Previously used as a phase-transfer catalyst, but now often omitted for simplification. d-nb.infobeilstein-journals.orgnih.gov |

Alternative Benzyl Transfer Protocols utilizing 2-Benzyloxy-1-methylpyridinium Triflate

An alternative and milder approach for benzyl group transfer involves the use of 2-benzyloxy-1-methylpyridinium triflate. d-nb.infobeilstein-journals.orgnih.gov This pre-activated reagent serves as an electrophilic source of the benzyl group and is particularly useful for reactions with sensitive substrates that may not tolerate the basic conditions of the Williamson ether synthesis. beilstein-journals.orgnih.gov The reagent is a neutral organic salt that releases an electrophilic benzyl species upon warming, which can then be trapped by a nucleophile, such as an alcohol, to form a benzyl ether. d-nb.infobeilstein-journals.orgnih.gov

For enhanced convenience, the active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, can be generated in situ. d-nb.infobeilstein-journals.orgnih.gov This is achieved through the N-methylation of this compound. d-nb.infobeilstein-journals.orgnih.gov In a typical procedure, a mixture of the alcohol substrate, this compound, and magnesium oxide (as an acid scavenger) in a suitable solvent like toluene is treated with methyl triflate. d-nb.infobeilstein-journals.orgnih.gov The N-methylation of the pyridine (B92270) nitrogen is a rapid process that occurs at or below room temperature, yielding the reactive pyridinium (B92312) salt. beilstein-journals.org This in situ generation circumvents the need to isolate and store the potentially sensitive triflate salt. beilstein-journals.org This method provides a neutral and efficient means of benzylation, compatible with a wide range of functional groups. beilstein-journals.orgnih.gov

Table 2: Comparison of Synthetic Approaches to this compound

| Feature | Reaction of Benzyl Alcohol with 2-Chloropyridine | Protocol utilizing 2-Benzyloxy-1-methylpyridinium Triflate |

|---|---|---|

| Key Reagents | Benzyl alcohol, 2-chloropyridine, Potassium hydroxide | This compound, Methyl triflate, Alcohol substrate |

| Reaction Conditions | Basic, Reflux in toluene | Neutral, Warming |

| Advantages | High yield, Readily available starting materials | Mild conditions, Suitable for sensitive substrates, In situ generation of reagent |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic benzyl transfer from a pyridinium salt |

Compatibility with Acid- and Base-Sensitive Substrates

A significant challenge in synthetic chemistry is the protection of functional groups that are sensitive to acidic or basic conditions. The use of this compound in benzyl transfer reactions offers a mild and effective solution for such substrates.

The in situ generation of the active benzyl transfer reagent, 2-benzyloxy-1-methylpyridinium triflate, from this compound and methyl triflate, allows for benzylation under neutral conditions. beilstein-journals.orgnih.govd-nb.info This method is particularly advantageous as the N-methylation of the pyridine ring is faster than the methylation of a neutral alcohol, enabling the direct addition of methyl triflate to the reaction mixture. beilstein-journals.orgnih.gov This approach has proven compatible with substrates containing sensitive functionalities like esters and carbamates. beilstein-journals.org For instance, the benzylation of N-Boc-serine and methyl lactate (B86563) proceeds in high yields, demonstrating the method's utility for protecting complex molecules. beilstein-journals.org

The protocol serves as a valuable alternative to the traditional benzyl trichloroacetimidate (B1259523) method, which requires acidic conditions for activation. nih.govd-nb.info By avoiding strong acids or bases, this methodology expands the scope of benzylation to a wider range of functionalized and intricate substrates that would otherwise be incompatible with harsher reaction conditions. researchgate.net The use of magnesium oxide as an acid scavenger further ensures the neutrality of the reaction medium. beilstein-journals.orgnih.gov

Solvent Effects in Benzyl Transfer Reactions (e.g., trifluorotoluene vs. toluene)

The choice of solvent plays a critical role in the efficiency and outcome of benzyl transfer reactions involving this compound. Toluene and trifluorotoluene (also known as benzotrifluoride (B45747) or BTF) are the most commonly employed solvents, each presenting distinct advantages and disadvantages.

Toluene is a cost-effective and common solvent. beilstein-journals.org However, it possesses a lower dipole moment and can undergo Friedel–Crafts benzylation under the reaction conditions. beilstein-journals.org Despite this, toluene is suitable for many applications, particularly when the active benzylation reagent is formed in situ. beilstein-journals.orgnih.gov

Trifluorotoluene is often the preferred solvent, especially when using the pre-formed 2-benzyloxy-1-methylpyridinium triflate salt. beilstein-journals.orgnih.gov It is considered a "greener" alternative to dichloromethane (B109758) and its higher polarity can be beneficial. beilstein-journals.org In some cases, trifluorotoluene has been found to be uniquely effective where reactions in toluene failed to proceed. beilstein-journals.orgnih.govresearchgate.net For example, certain benzylations were successful only when trifluorotoluene was used as the solvent. beilstein-journals.org

The decision between toluene and trifluorotoluene depends on the specific substrate and whether the active reagent is generated in situ or used in its pre-formed state. The following table summarizes the general recommendations for solvent choice.

| Method | Recommended Solvent | Rationale |

| In situ formation of the active reagent | Toluene | Generally effective and economical for most applications. beilstein-journals.orgnih.gov |

| Using pre-formed pyridinium salt | Trifluorotoluene | Preferred for its higher polarity and effectiveness in challenging cases. beilstein-journals.orgnih.gov |

Novel and Advanced Synthetic Strategies for this compound Derivatives

Beyond the classical methods, several novel and advanced synthetic strategies have been developed for the synthesis of this compound and its derivatives, expanding the toolkit available to synthetic chemists.

Nucleophilic Aromatic Substitution (SNAr) for Benzyloxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a primary and widely reported method for synthesizing this compound. This reaction typically involves the displacement of a halide from an activated pyridine ring by a nucleophile.

The most common approach is the reaction of 2-chloropyridine or 2-bromopyridine (B144113) with benzyl alcohol or sodium benzylate. sci-hub.se In a typical procedure, heating a mixture of 2-chloropyridine with benzyl alcohol in the presence of a strong base like potassium hydroxide in a high-boiling solvent such as toluene affords this compound in high yield. d-nb.info The reaction proceeds via the generation of the benzoxide ion, which acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring. The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, with the reactivity order not always being straightforward and dependent on the nucleophile. sci-hub.se The use of microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

More recently, photoredox catalysis has been employed to facilitate SNAr reactions, allowing for the use of benzyloxy groups as nucleofuges (leaving groups) on activated aromatic systems. acs.org This method expands the possibilities for functionalizing complex aromatic and heteroaromatic compounds.

Multicomponent Reactions for Pyridine Derivatives with Benzyloxy Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including pyridine derivatives, in a single step from three or more starting materials. wiley.combohrium.comrsc.org While direct MCRs for the synthesis of this compound itself are not prominently featured, MCRs are instrumental in constructing substituted pyridine rings that can incorporate benzyloxy-functionalized building blocks.

For instance, a three-component reaction between an aldehyde (which could be benzyloxy-substituted), an amine or ammonia, and a 1,3-dicarbonyl compound is a classic route to dihydropyridines, which can then be oxidized to the corresponding pyridine. wiley.com The Hantzsch pyridine synthesis is a well-known example of this type of transformation. More advanced MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the synthesis of fused pyridine-imidazoles from 2-aminopyridines, aldehydes, and isocyanides. wiley.commdpi.com By using a benzyloxy-substituted aldehyde, this moiety can be incorporated into the final complex heterocyclic structure. These reactions are valued for their ability to rapidly generate molecular diversity from simple starting materials. wiley.combohrium.com

Direct Coupling Reactions

Direct coupling reactions, particularly those catalyzed by transition metals like palladium, provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be applied to the synthesis of this compound derivatives.

While not a direct synthesis of this compound from the parent pyridine, coupling reactions can be used to introduce substituents onto a pre-formed this compound ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to functionalize a halogenated this compound. scispace.com The Heck coupling of a protected iodopyridine, such as 2-(benzyloxy)-5-iodopyridine, with a glycal has been used in the synthesis of C-nucleosides. scispace.com

Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another relevant strategy for creating C-C bonds and has been used to synthesize fluorinated 2-benzylpyridine (B1664053) analogues. researchgate.net

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its derivatives relies on effective purification and isolation protocols to remove unreacted starting materials, catalysts, and byproducts. The choice of technique is largely dictated by the physical state of the crude product (e.g., oil or solid) and the nature of the impurities. Common strategies include liquid-liquid extraction, chromatography, distillation, and recrystallization.

Following the reaction, a standard workup procedure is typically initiated to isolate the crude product. This often involves quenching the reaction, for instance with water or a saturated aqueous solution of ammonium (B1175870) chloride. mdpi.comnih.gov The product is then extracted from the aqueous phase into an appropriate organic solvent such as diethyl ether, ethyl acetate (B1210297), or dichloromethane. mdpi.comnih.gov The combined organic layers are subsequently washed with water or brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and filtered. mdpi.comnih.govrsc.orgprepchem.com The solvent is then removed under reduced pressure to yield the crude product, which is then subjected to one or more of the following purification methods. mdpi.comrsc.org

Chromatographic Methods

Column chromatography is the most frequently cited method for the purification of this compound and its analogues, offering a high degree of separation. nih.govrsc.orgrsc.org Silica (B1680970) gel is almost universally employed as the stationary phase due to its effectiveness in separating moderately polar compounds. mdpi.comgoogle.com The selection of the eluent system (mobile phase) is critical and is tailored to the specific polarity of the target compound and its impurities. A gradient of solvents, typically a non-polar solvent like hexane (B92381), cyclohexane (B81311), or toluene mixed with a more polar solvent such as ethyl acetate or propane-2-ol, is often used. mdpi.comnih.govrsc.org In some instances, filtration through a pad of Celite® is used as a preliminary purification step to remove solid reagents or byproducts before concentration and further purification. nih.govbeilstein-journals.orgd-nb.info For smaller scale preparations or for challenging separations, preparative thin-layer chromatography (PTLC) on silica gel has also been utilized. mdpi.com

| Technique | Stationary Phase | Eluent System (Mobile Phase) | Target Compound/Derivative | Citation |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (95:5) | This compound | rsc.org |

| Column Chromatography | Silica Gel | Propane-2-ol/Hexane (1:10) | 6-((benzyloxy)methyl)pyridine-2-carbaldehyde | mdpi.com |

| Column Chromatography | Silica Gel | Cyclohexane/Ethyl Acetate (100:0 to 5:95) | 2-(benzyloxy)-3-bromo-5-nitropyridine | nih.gov |

| Column Chromatography | Silica Gel | Toluene/Cyclohexane (1:9 to 2:8) | Substituted this compound Derivative | nih.gov |

| Column Chromatography | Silica Gel | Heptane/Ethyl Acetate (various ratios, e.g., 8:2, 9:1) | Substituted Pyridines | rsc.org |

| Quick Silica Gel Column Chromatography | Silica Gel | Sherwood Oil/Ethyl Acetate (5:1 to 1:1) | 2-benzyl-pyridine derivative | google.com |

| Radial Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | tert-butyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate | nih.gov |

| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel | Acetone/Hexane (1:10) | 2-[(benzyloxy)methyl]-6-{1-[(tert-butyldimethylsilyl)oxy]ethyl}pyridine | mdpi.com |

Non-Chromatographic Methods

For syntheses that yield a thermally stable liquid product, vacuum distillation is an effective method for purification on a larger scale. google.combeilstein-journals.org this compound itself has been purified by distillation, with reported boiling points of 93–95 °C at 1.0 mmHg and 134-135 °C at 2 mmHg. beilstein-journals.orgd-nb.infogoogle.com In cases where a high-boiling solvent like N,N-dimethylformamide (DMF) is used, Kugelrohr distillation can be employed to remove the solvent prior to final purification. nih.gov

When the crude product is a solid, recrystallization is a powerful purification technique. The choice of solvent is crucial; for instance, a bipyridine derivative has been successfully recrystallized from ethyl acetate. mdpi.com For the related 2-benzyloxy-pyridine N-oxide, a mixture of ethyl acetate and hexane was used for recrystallization. google.com Simple washing or slurrying of the crude solid with a suitable solvent can also be effective. This has been demonstrated by washing a solid product with cyclohexane or dichloromethane to remove residual impurities. nih.gov

| Technique | Conditions/Solvents | Target Compound/Derivative | Citation |

|---|---|---|---|

| Vacuum Distillation | 93–95 °C / 1.0 mmHg | This compound | beilstein-journals.orgd-nb.infonih.gov |

| Vacuum Distillation | 134–135 °C / 2 mmHg | This compound | google.com |

| Recrystallization | Ethyl Acetate | Bipyridine Derivative | mdpi.com |

| Recrystallization | Ethyl Acetate / Hexane | 2-benzyloxy-pyridine N-oxide | google.com |

| Solid Washing | Cyclohexane | 2-(benzyloxy)-3-bromo-5-nitropyridine | nih.gov |

| Solid Washing | Dichloromethane (CH2Cl2) | Substituted Pyridinone Derivative | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy Pyridine

Rearrangement Reactions

Anionic Rearrangements (e.g.,acs.orgresearchgate.net-Wittig Rearrangement)

Anionic rearrangements of 2-(benzyloxy)pyridine, particularly those analogous to the acs.orgresearchgate.net-Wittig rearrangement, represent a significant class of transformations. acs.org These reactions typically involve the deprotonation of the benzylic carbon, followed by a 1,2-migration of the pyridine (B92270) ring, leading to the formation of aryl pyridyl carbinols. acs.orgresearchgate.net This process offers a valuable method for creating complex molecular architectures from more readily accessible starting materials. acs.org

The initial and crucial step in the anionic rearrangement of this compound is the pyridine-directed metalation of the benzylic carbon. acs.orgresearchgate.net This is typically achieved using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). acs.orgmdpi.com The nitrogen atom of the pyridine ring directs the organolithium base to deprotonate the adjacent benzylic position, generating a carbanion. acs.orgclockss.org

While classic acs.orgresearchgate.net-Wittig rearrangements are often proposed to proceed through a dissociative mechanism involving radical intermediates, the rearrangement of this compound is believed to follow a different pathway. acs.org A postulated associative mechanism, involving an addition/elimination sequence, is considered more likely. acs.orgresearchgate.netresearchgate.net

In this proposed mechanism, the metalation at the benzylic position triggers an intramolecular nucleophilic aromatic substitution. This proceeds via a transient, hypervalent intermediate, sometimes depicted as a spiroepoxide-like structure. acs.orgacs.org This associative pathway provides a mechanistic link between the acs.orgresearchgate.net-Wittig rearrangement and tandem-directed metalation/nucleophilic acyl substitution reactions. acs.org This mechanism more closely resembles a acs.orgresearchgate.net-Brook rearrangement, which is known to proceed through a pentavalent silicate (B1173343) intermediate. acs.org

The introduction of activating groups onto the pyridine or benzene (B151609) ring can significantly influence the course of the rearrangement. Groups such as oxazolines and amides have been investigated for their potential to promote the acs.orgresearchgate.net-Wittig rearrangement. mdpi.comacs.org

In benzene-based systems, an N-butylamide group has been shown to be a superior promoter of the acs.orgresearchgate.net-Wittig rearrangement compared to an oxazoline (B21484) group. mdpi.comacs.org However, in the case of this compound systems, the introduction of an oxazoline or amide group at the 3-position of the pyridine ring surprisingly appears to prevent the desired Wittig rearrangement. mdpi.com Instead of promoting the rearrangement, treatment of these substrates with strong bases like Schlosser's base, butyllithium (B86547), or LDA under various conditions did not yield any useful rearrangement products. mdpi.com This highlights a significant difference in reactivity between benzene and pyridine systems in this context.

| Activating Group | System | Effect on acs.orgresearchgate.net-Wittig Rearrangement |

| N-Butylamide | Benzene | Promotes rearrangement mdpi.comacs.org |

| Oxazoline | Benzene | Less effective than amide mdpi.com |

| Oxazoline | This compound | Prevents rearrangement mdpi.com |

| Amide | This compound | Prevents rearrangement mdpi.com |

The electronic nature of substituents on the benzene ring of this compound plays a critical role in the efficiency of the anionic rearrangement. acs.org

Electron-donating groups (EDGs) on the benzene ring are generally well-tolerated and can even enhance the reaction yield. acs.org For instance, substrates with o-methoxy or p-methoxy substituents undergo rearrangement in excellent yields (99%). acs.org Computational studies also suggest that adding an appropriate electron-donating group on the benzene ring can facilitate the rearrangement. acs.org

Conversely, electron-withdrawing groups (EWGs) on the benzene ring tend to have a detrimental effect on the reaction. acs.org A p-chloro substituent, for example, reduces the yield of the rearranged product to 70%. acs.org A strongly electron-withdrawing group like a p-trifluoromethyl group can lead to decomposition of the starting material under the reaction conditions. acs.org Similarly, nitro groups are incompatible with the butyllithium used in the reaction. acs.orgnih.gov The presence of an electron-withdrawing group on the pyridine ring, however, is predicted by calculations to facilitate the rearrangement. acs.org

| Substituent on Benzene Ring | Position | Type | Rearrangement Yield (%) |

| None | - | - | 98 acs.org |

| Methoxy (B1213986) | ortho | EDG | 99 acs.org |

| Methoxy | para | EDG | 99 acs.org |

| Chloro | para | EWG | 70 acs.org |

| Trifluoromethyl | para | EWG | Decomposition acs.org |

Radical Mechanisms in Rearrangement Processes (e.g., Truce-Smiles rearrangement)

While anionic pathways are prominent, radical mechanisms can also be involved in the rearrangement of related systems. The Truce-Smiles rearrangement is a notable example of an aryl migration that proceeds through an intramolecular nucleophilic aromatic substitution pathway. researchgate.net Although often considered an ionic process, radical variants of the Smiles rearrangement have been developed. rsc.orgnih.gov

In the context of pyridyl ethers, the Truce-Smiles rearrangement is most common for 2-substituted pyridine substrates. researchgate.net For a radical mechanism to be considered for the Truce-Smiles rearrangement, it typically involves substrates where the migrating group is an aryl ring. researchgate.net The rapid expansion in the field of radical Smiles rearrangements has provided a valuable tool for arene functionalization under mild conditions. rsc.org

Substitution Reactions

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the benzyloxy group at the 2-position can influence the regioselectivity of such reactions. The lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. Despite this, the inherent electron deficiency of the pyridine ring often necessitates harsh reaction conditions for electrophilic substitution to occur.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom, due to the inductive effect of the nitrogen. The presence of a good leaving group is crucial for these reactions to proceed.

A common synthetic route to this compound itself involves a nucleophilic aromatic substitution (SNAr) reaction. In this method, a halide at the 2-position of the pyridine ring is displaced by the benzoxide ion. For instance, the reaction of 2-chloropyridine (B119429) with benzyl (B1604629) alcohol in the presence of a strong base like potassium hydroxide (B78521) proceeds via an SNAr mechanism to yield this compound. beilstein-journals.org Similarly, 2-bromopyridine (B144113) can react with sodium benzylate in benzyl alcohol to afford the target compound. Microwave irradiation has been shown to significantly accelerate these nucleophilic substitution reactions. sci-hub.se

An interesting intramolecular nucleophilic substitution has been observed in the anionic rearrangement of this compound. researchgate.net Treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the benzylic carbon, followed by a 1,2-migration of the pyridine ring, resulting in the formation of aryl pyridyl carbinols. researchgate.net This rearrangement proceeds through a postulated associative mechanism involving addition and elimination steps. researchgate.net

Oxidation and Reduction Reactions

Formation of Pyridine N-oxides (e.g., 2-(Benzylsulfanyl)pyridine N-oxide analogy)

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. For example, treatment of this compound with perbenzoic acid results in the formation of this compound N-oxide. google.com The formation of the N-oxide activates the pyridine ring for various subsequent transformations. researchgate.net

The resulting this compound N-oxide is a stable, crystalline solid. google.com This N-oxide can then be used in further synthetic steps. For instance, it can undergo deoxygenation to regenerate the pyridine or be utilized in reactions that take advantage of the altered reactivity of the N-oxide ring system. acs.org

Reductive Processes

The benzyloxy group of this compound can be cleaved under reductive conditions. A common method for this debenzylation is catalytic hydrogenation. organic-chemistry.org For example, shaking this compound N-oxide with hydrogen gas in the presence of a palladium on charcoal catalyst leads to the reductive cleavage of the benzyl group, yielding N-hydroxy-2-pyridone. google.com This particular reaction highlights the lability of the benzyl ether under reducing conditions.

The pyridine ring itself can also be reduced. For instance, catalytic hydrogenation can lead to the formation of piperidine (B6355638) derivatives. More recent methods have employed borane (B79455) catalysts for the reduction of the pyridine ring. A B(C6F5)3-catalyzed hydroboration/hydrogenation cascade has been shown to be effective for the reduction of substituted pyridines, including those with a benzyloxy group, to the corresponding piperidines with high cis selectivity. sci-hub.se Reductive cleavage of the benzyloxy group can also be achieved using dissolving metal reductions, such as with lithium in ethylamine. oup.com

Reactions as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules due to the reactivity of both the pyridine ring and the benzyloxy group.

The benzyloxy group can act as a protecting group for a hydroxyl function on the pyridine ring. This allows for various transformations to be carried out on other parts of the molecule, after which the benzyl group can be removed by methods such as catalytic hydrogenation or treatment with strong acids. organic-chemistry.org

Furthermore, activation of this compound by N-methylation with a reagent like methyl triflate generates 2-benzyloxy-1-methylpyridinium triflate in situ. beilstein-journals.orgd-nb.info This activated species is an excellent benzyl transfer reagent, capable of benzylating alcohols and carboxylic acids under neutral conditions to form benzyl ethers and esters, respectively. beilstein-journals.orgd-nb.inforesearchgate.net This method is particularly useful for substrates that are sensitive to acidic or basic conditions. d-nb.info

The reactivity of the pyridine ring in this compound allows for the introduction of various substituents. For example, after fluorination of a substituted 3-benzyloxypyridine, the resulting 2-fluoropyridine (B1216828) derivative can undergo nucleophilic aromatic substitution (SNAr) reactions, where the fluorine is displaced by a variety of nucleophiles. nih.govacs.org This two-step sequence of C-H fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex molecules containing the benzyloxypyridine scaffold. nih.govacs.org

Derivatives of this compound, such as 2-amino-3-benzyloxypyridine (B18056), are also valuable intermediates in the synthesis of pharmaceuticals and materials for applications like organic light-emitting diodes (OLEDs). ontosight.ai

Table of Reaction Data for this compound

Precursor for Imidazolo[4,5-b]pyridine Cyclization

The imidazo[4,5-b]pyridine scaffold is a core structural motif in numerous biologically active compounds, owing to its resemblance to purines. nih.gov While direct cyclization from this compound is not the most common route, its derivatives, particularly those with an amino group at the 3-position, are viable precursors for constructing this fused heterocyclic system.

The general and well-established strategy for synthesizing imidazo[4,5-b]pyridines involves the cyclization of 2,3-diaminopyridine (B105623) with various reagents like carboxylic acids, aldehydes, or orthoesters. mdpi.comjscimedcentral.com In this context, a 3-amino-2-(benzyloxy)pyridine derivative can serve as a key intermediate. The synthesis would typically proceed through the following conceptual steps:

Introduction of a nitro group: Nitration of this compound would likely yield a mixture of isomers, with the 3- and 5-nitro derivatives being prominent.

Reduction of the nitro group: The separated 3-nitro-2-(benzyloxy)pyridine can be reduced to 3-amino-2-(benzyloxy)pyridine.

Cyclization: The resulting 2-benzyloxy-3-aminopyridine can then undergo cyclization with an appropriate one-carbon synthon (e.g., formic acid, triethyl orthoformate) to form the imidazole (B134444) ring. This is often followed by or concurrent with the debenzylation of the benzyloxy group to yield the final imidazo[4,5-b]pyridine product.

Reductive cyclization of a 2-nitro-3-aminopyridine derivative with reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in the presence of an aldehyde or ketone is another established method for forming the imidazo[4,5-b]pyridine ring system. mdpi.com This suggests that a suitably substituted this compound could be tailored to enter this reaction pathway.

| Precursor Type | Cyclization Partner | Catalyst/Reagent | Resulting Core Structure | Key Findings |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Carboxylic Acids/Aldehydes | Acid or Thermal Conditions | Imidazo[4,5-b]pyridine | A fundamental and widely used method for constructing the imidazo[4,5-b]pyridine ring system. mdpi.comjscimedcentral.com |

| 2-Nitro-3-aminopyridine | Aldehydes/Ketones | Na₂S₂O₄ or SnCl₂ | Imidazo[4,5-b]pyridine | Allows for a one-pot reductive cyclization to form the fused imidazole ring. mdpi.com |

| 2-Halo-imidazo[4,5-b]pyridines | Pyridone Nucleophiles | Pd(OAc)₂/XantPhos | Functionalized Imidazo[4,5-b]pyridines | Demonstrates post-cyclization functionalization via cross-coupling reactions. mdpi.com |

Participation in Carbon-Carbon Bond Formation (e.g., Suzuki–Miyaura coupling reactions for related compounds)

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. While this compound itself is not typically a direct partner in this reaction, its halogenated or boronic acid derivatives are excellent substrates, highlighting the compound's utility as a building block.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A notable example is the use of This compound-4-boronic acid as an intermediate in the synthesis of fluorescent probes or for polymer chemistry. This demonstrates that the this compound scaffold can be readily functionalized with a boronic acid group, a key component for Suzuki-Miyaura reactions.

Furthermore, halogenated derivatives of this compound can act as the organohalide partner in these couplings. For instance, a bromo- or iodo-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to introduce new carbon-carbon bonds. This approach is valuable for building complex molecular architectures. Research on the Suzuki-Miyaura coupling of iodo-benzyloxy-benzaldehydes with pyridineboronic acids has shown the successful synthesis of pyridyl-phenylmethoxybenzaldehydes, which are potential intermediates for pharmaceutically active compounds. researchgate.net

| This compound Derivative | Coupling Partner | Catalyst System | Application/Significance |

|---|---|---|---|

| This compound-4-boronic acid | Aryl/Vinyl Halides | Palladium catalyst | Intermediate for fluorescent probes and polymer chemistry. |

| Iodo-benzyloxy-benzaldehydes | Pyridineboronic acids | Tetrakis(triphenylphosphine)palladium, Cesium carbonate | Synthesis of intermediates for potential drug substances. researchgate.net |

| Potassium 1-(benzyloxy)alkyltrifluoroborates | Aryl/Heteroaryl Chlorides | Palladium catalyst with RuPhos or SPhos | Formation of benzyloxy-substituted alkylaryl compounds. wwjmrd.com |

Derivatization for Functional Material Development

The ability of this compound to undergo various chemical modifications makes it a versatile platform for the development of functional materials with applications in medicinal chemistry and materials science.

In medicinal chemistry, derivatives of this compound are used as intermediates in the synthesis of complex molecules with potential therapeutic applications. For example, 3-benzyloxy-2-pyridinone undergoes facile alkylation to prepare functional linkers. These linkers are then used to attach 3,2-hydroxypyridinone (HOPO) moieties to various scaffolds, which are important for creating chelating agents. nih.gov Additionally, derivatives such as 8-(Benzyloxy)-3-substituted-2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their cytoprotective properties as potential antiulcer agents. nih.gov

In the field of materials science, particularly in organic electronics, derivatives of this compound are being explored. For instance, 3-Benzyloxy-5-(trifluoromethyl)pyridine is listed as a fluorinated organic electronics material. alfa-chemistry.com The incorporation of the benzyloxy group can influence the electronic properties and processability of the final materials. The reactive chloromethyl group in compounds like 2-(Benzyloxy)-5-(chloromethyl)pyridine (B1289058) provides a handle for further functionalization, allowing it to be integrated into larger systems for pharmaceutical or materials science applications.

| Derivative | Type of Functional Material | Key Research Finding |

|---|---|---|

| 3-Benzyloxy-2-pyridinone | Linkers for Chelators | Facile alkylation allows for the synthesis of linkers to attach 3,2-HOPO moieties to various scaffolds. nih.gov |

| 8-(Benzyloxy)-3-substituted-2-methylimidazo[1,2-a]pyridine | Potential Antiulcer Agents | Demonstrated good cytoprotective properties in preclinical models. nih.gov |

| 3-Benzyloxy-5-(trifluoromethyl)pyridine | Organic Electronics Material | Classified as a fluorinated material for potential use in organic electronics. alfa-chemistry.com |

| 2-(Benzyloxy)-5-(chloromethyl)pyridine | Versatile Synthetic Building Block | The reactive chloromethyl group allows for further derivatization in pharmaceutical and materials synthesis. |

Coordination Chemistry of 2 Benzyloxy Pyridine and Its Derivatives

Ligand Properties and Coordination Modes

The coordination behavior of 2-(benzyloxy)pyridine is primarily governed by the Lewis basicity of the pyridine (B92270) nitrogen atom and is modulated by the presence of the benzyloxy substituent.

The nitrogen atom of the pyridine ring in this compound is a primary site for coordination to metal ions. As a heterocyclic amine, the lone pair of electrons on the sp²-hybridized nitrogen atom is readily available for donation to a Lewis acidic metal center, forming a stable coordinate bond. This is a characteristic feature of pyridine-containing ligands in coordination chemistry. nih.govresearchgate.net In many complexes, the pyridine nitrogen acts as a simple monodentate donor. However, depending on the other functional groups present in the ligand scaffold, as seen in various derivatives, it can also be part of a bidentate or polydentate chelate system. For instance, in pincer-type molecules, the pyridine group serves as a central N-donor atom, bridging two other coordinating arms. nih.govnih.gov The coordination of the pyridyl nitrogen is a fundamental step in the formation of numerous metal complexes, influencing their subsequent reactivity and properties. mdpi.com

The benzyloxy group at the 2-position of the pyridine ring significantly influences the ligand's coordination properties through both electronic and steric effects.

Electronic Effects: The benzyloxy group generally acts as an electron-withdrawing group via a negative inductive effect, which can decrease the electron density on the pyridine nitrogen atom. This reduction in Lewis basicity can weaken the donor capability of the nitrogen atom, making metalation potentially more challenging compared to unsubstituted pyridine. nih.govrsc.org However, studies on related systems like 2-amino-3-benzyloxypyridine (B18056) suggest that the addition of the benzyloxy group does not always lead to a substantial change in the resonance interaction within the molecule. researchgate.net The ether oxygen of the benzyloxy group is typically a weak Lewis base and does not usually participate in coordination, although exceptions in highly specific chelating environments could exist.

Steric Effects: The bulky nature of the benzyloxy group can impose steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially favoring lower coordination numbers or leading to distorted geometries. mit.edu It can also direct the approach of incoming metal ions and other ligands, playing a crucial role in determining the stereochemistry of the final complex. In some cases, the benzyloxy group may engage in weak non-covalent interactions, such as π-π stacking, with other aromatic systems within the coordination sphere, further stabilizing the complex structure.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A variety of transition metal complexes have been prepared and characterized using several analytical techniques.

A range of transition metal complexes involving ligands derived from this compound have been synthesized, demonstrating the ligand's versatility.

Copper(II) Complexes: Several copper(II) complexes with ligands incorporating the this compound motif have been reported. For example, the complex cis-[dichloro(N1-(2-benzyloxybenzylidene)pyridine-2-carboxamidrazone)copper(II)] has been synthesized and structurally characterized. capes.gov.brworktribe.com Other examples include Cu(II) complexes with multidentate ligands derived from 2,6-bis(aminomethyl)pyridine, where benzyloxy groups are part of the larger ligand framework. wiley.com These complexes often exhibit interesting structural features and have been investigated for potential applications in catalysis. acs.org

Nickel(II) Complexes: Nickel(II) readily forms complexes with various ligands containing benzyloxy-substituted pyridine rings. These include complexes with hydrazone derivatives of 2-(benzyloxy)benzaldehyde (B185962) and macrocyclic ligands that incorporate a benzyloxy group. x-mol.comresearchgate.net The geometry of these Ni(II) complexes can vary from square-planar to octahedral, depending on the specific ligand system and reaction conditions. nih.govbohrium.com

Cobalt(II) Complexes: Cobalt(II) complexes have been prepared with ligands such as N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide and dibenzoylmethane (B1670423) in the presence of pyridine derivatives. worktribe.comresearchgate.net Macrocyclic ligands containing a pyridine unit and benzyloxy substituents have also been used to synthesize stable Co(II) complexes. rsc.org In some instances, Schiff base ligands derived from 2-amino-3-benzyloxypyridine have been used to create Co(III) complexes through in-situ oxidation of the Co(II) starting material. biointerfaceresearch.com

Zinc(II) Complexes: Zinc(II) complexes with ligands such as 2-benzoylpyridine-2,4-dinitrophenylhydrazone have been synthesized and characterized. researchgate.net Given zinc's preference for tetrahedral or octahedral coordination, it forms stable complexes with various N-donor ligands, including those derived from this compound. worktribe.com

Spectroscopic methods are essential for elucidating the structure and bonding in metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. A key indicator is the shift in the vibrational frequency of the C=N stretching mode of the pyridine ring upon coordination to a metal ion. This band typically shifts to a higher or lower frequency, reflecting the change in the electron distribution within the ring. researchgate.netnih.gov For example, in a gold(III) complex, the ν(C=N) band shifted from 1589 cm⁻¹ in the free ligand to 1650 cm⁻¹ in the complex. nih.gov The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of metal-nitrogen (M-N) bonds, further confirming complexation. researchgate.netnih.gov

UV/Visible (UV/Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the complex and to infer its geometry. The spectra of the complexes often show bands corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the pyridine nitrogen. biointerfaceresearch.com Upon complexation, these bands may shift, and new bands, such as d-d transitions for transition metals or metal-to-ligand charge transfer (MLCT) bands, can appear. researchgate.netscirp.org For instance, the complexation of a Schiff base ligand derived from 2-amino-3-benzyloxypyridine with Co(III) and VO(IV) resulted in a shift of the n→π* transition of the imine group to a longer wavelength. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The chemical shifts of the protons and carbons on the pyridine ring and the benzyloxy group change upon coordination to a metal center. researchgate.netnih.gov Downfield shifts of the pyridine ring protons are commonly observed, indicating a decrease in electron density upon donation of the nitrogen's lone pair to the metal. nih.gov For paramagnetic complexes, such as those of Co(II), the NMR signals are often significantly broadened and shifted, providing information about the magnetic properties and the structure around the metal ion. scirp.org

Table 1: Selected Spectroscopic Data for Metal Complexes with this compound Derivatives

| Complex/Ligand System | Technique | Key Observation | Reference |

| 2-Benzoylpyridine-2,4-dinitrophenylhydrazone Zn(II) Complex | IR | Shift of azomethine nitrogen band to lower frequency, new band for v(Zn-N) at 420-435 cm⁻¹. | researchgate.net |

| Schiff base of 2-amino-3-benzyloxypyridine with Co(III) & VO(IV) | UV-Vis | n→π* transition of imine group shifts to longer wavelength upon complexation. | biointerfaceresearch.com |

| Imidazo[1,2-a]pyridine (B132010) Au(III) Complex | IR | v(C=N) shifts from 1589 cm⁻¹ to 1650 cm⁻¹; new Au-N band appears at 516 cm⁻¹. | nih.gov |

| Imidazo[1,2-a]pyridine Au(III) Complex | NMR | Downfield shift of ¹H and ¹³C signals near coordinating nitrogen atoms. | nih.gov |

| [CoII(TPP)(Hon)₂] (Hon = 2-aminophenol) | UV-Vis | Soret band red-shifted compared to the starting Co(II) porphyrin. | scirp.org |

Numerous crystal structures of metal complexes with ligands containing the this compound framework have been determined. These studies confirm that the pyridine nitrogen is the primary coordination site. For example, the crystal structure of cis-[dichloro(N1-(2-benzyloxybenzylidene)pyridine-2-carboxamidrazone)copper(II)] revealed a distorted square planar geometry around the Cu(II) center. capes.gov.brworktribe.com In a different study, a copper(II) complex with the ligand 2,6-bis(2-benzimidazolyl)pyridine, Cu(bbp)₂₂, was found to have a six-coordinate copper ion in a distorted octahedral environment. tandfonline.com

X-ray studies of diiron(II) complexes with 2-benzylpyridine (B1664053) showed doubly-bridged metal centers. nih.gov Similarly, the structures of various cobalt and nickel complexes have been elucidated, showing geometries ranging from octahedral to square-planar, often with the ligand coordinating in a bidentate or tridentate fashion. nih.govworktribe.comresearchgate.net These crystallographic analyses are crucial for understanding the steric influence of the benzyloxy group and for correlating structural features with the spectroscopic and reactive properties of the complexes.

Table 2: Selected X-ray Crystallographic Data for Metal Complexes with Ligands Containing the this compound Moiety

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| cis-[dichloro(N1-(2-benzyloxybenzylidene)pyridine-2-carboxamidrazone)copper(II)] | Cu(II) | Distorted Square Planar | Ligand acts as a tridentate donor. | capes.gov.brworktribe.com |

| Cu(bbp)₂₂ (bbp = 2,6-bis(2-benzimidazolyl)pyridine) | Cu(II) | Distorted Octahedral | Two tridentate ligands coordinate to the copper center. | tandfonline.com |

| [Fe₂(μ-O₂CArTol)₂(O₂CArTol)₂(2-Bnpy)₂] | Fe(II) | Distorted Octahedral (each) | Doubly-bridged diiron core with terminal 2-benzylpyridine ligands. | nih.gov |

| [Co₂(pmhap)₂Cl₃]₂[CoCl₄] (pmhap derivative) | Co(II) | Dinuclear, varied geometries | Dinuclear cobalt units bridged by chloride and ligand nitrogen atoms. | worktribe.com |

| [Ni(C₄₁H₃₃N₃)(CO)] (pincer ligand derivative) | Ni(II) | Square Planar | Pincer ligand enforces a square-planar geometry around the nickel ion. | nih.gov |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for characterizing the electronic structure and magnetic properties of coordination compounds derived from this compound and its analogues. These measurements provide insight into the spin state of the metal centers, the nature of magnetic coupling between them, and phenomena such as spin crossover (SCO).

A dinuclear iron(II) complex, [{Fe(tpc-OBn)(NCS)(μ-NCS)}2], incorporating the tripodal ligand tris(2-pyridyl)benzyloxymethane (tpc-OBn), a derivative of this compound, has been synthesized and studied. acs.org This complex is notable as the first example of a dinuclear Fe(II) compound with a head-to-tail double thiocyanate (B1210189) bridge that exhibits ferromagnetic coupling between the metal ions, with a determined magnetic coupling parameter (JFeFe) of +1.08 cm⁻¹. acs.org Magnetostructural studies on this type of complex, which features a centrosymmetric [Fe2(μ-SCN)2] bridging unit, have revealed that the magnetic coupling is highly dependent on the Fe–N–C angle (α). acs.org Theoretical calculations indicate a linear decrease in the JFeFe value as the α angle decreases, with a calculated crossover from ferromagnetic to antiferromagnetic coupling occurring at an angle of 162.3°. acs.org The spin state of the Fe(II) ions is also influenced by the ligand geometry; large Ntripodal–Fe(II) distances and bent terminal thiocyanate ligands favor a high-spin state, whereas shorter Ntripodal–Fe(II) distances and nearly linear Fe–N–C angles can lead to spin crossover behavior. acs.org

In the realm of coordination polymers, derivatives such as 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid have been used to construct frameworks with Co(II), Mn(II), and Ni(II) ions. rsc.org Variable-temperature magnetic susceptibility measurements on these materials revealed weak antiferromagnetic coupling between the metal centers within the polymeric structures. rsc.org

The magnetic behavior of lanthanide complexes has also been explored. A series of dinuclear lanthanide complexes bridged by 2,2'-bipyrimidine (B1330215) showed varying magnetic properties. researchgate.net The molar magnetic susceptibility (χMT) values at room temperature for complexes of Tb(III), Dy(III), Ho(III), and Er(III) were found to be close to the expected theoretical values for two non-interacting corresponding lanthanide ions. researchgate.net However, upon cooling, the χMT values decreased, suggesting the presence of antiferromagnetic interactions or the effects of crystal field splitting. researchgate.net

Table 1: Magnetic Properties of Selected Coordination Compounds with this compound Derivatives

| Compound/Ligand | Metal Ion(s) | Magnetic Behavior | Key Findings | Reference |

|---|---|---|---|---|

| tris(2-pyridyl)benzyloxymethane (tpc-OBn) | Fe(II) | Ferromagnetic Coupling | JFeFe = +1.08 cm⁻¹; coupling depends on Fe-N-C angle. | acs.org |

| 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Co(II), Mn(II), Ni(II) | Weak Antiferromagnetic Coupling | Observed in coordination polymer frameworks. | rsc.org |

| 2,2'-bipyrimidine-bridged complexes | Tb(III), Dy(III), Ho(III), Er(III) | Antiferromagnetic Interactions/Crystal Field Effects | χMT decreases at low temperatures. | researchgate.net |

Application of this compound-derived Ligands in Catalysis

Ligands derived from this compound are valuable in catalysis due to their versatile coordination properties. The pyridine nitrogen offers a strong binding site for transition metals, while the benzyloxy group can be modified to tune the steric and electronic properties of the resulting metal complex, influencing its catalytic activity, selectivity, and stability.

Role in Homogeneous and Heterogeneous Catalysis

Complexes involving this compound derivatives have found applications in both homogeneous and heterogeneous catalysis.

The development of heterogeneous catalysts , which operate in a different phase from the reaction mixture, is driven by the advantages of easy catalyst separation and recycling. uct.ac.za While direct examples using this compound are less common, the principles are demonstrated by related pyridine-based systems. For instance, palladium nanoparticles supported on materials like chitosan (B1678972) serve as recyclable heterogeneous catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. uct.ac.za The immobilization of homogeneous catalysts onto solid supports is a key strategy that combines the high selectivity of homogeneous systems with the practical benefits of heterogeneous ones. uct.ac.za Magnetically recoverable nanocatalysts, often featuring pyridine or Schiff base ligands, are increasingly used for the synthesis of pyridine derivatives, allowing for simple separation from the reaction medium with an external magnet. nih.gov

Table 2: Applications of this compound Derivatives in Catalysis

| Catalyst System / Ligand Type | Catalysis Type | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Palladium complexes with 2-hydroxypyridine-type ligands | Homogeneous | α-Alkylation of ketones with alcohols | Prepared from benzyl (B1604629) alcohol and 2,6-dibromopyridine; utilizes hydrogen borrowing chemistry. | lu.se |

| Palladium acetate (B1210297) / rac-BINAP | Homogeneous | Suzuki-Miyaura Coupling | Used in the synthesis of biaryls from substrates like 2-(benzyloxy)-1-iodonaphthalene. | chinesechemsoc.org |

| Pd nanoparticles on chitosan | Heterogeneous | Suzuki-Miyaura and Heck Coupling | Example of a recyclable catalyst system for C-C bond formation. | uct.ac.za |

| Fe3O4-supported complexes | Heterogeneous | Synthesis of Pyridine Derivatives | Magnetically recoverable catalysts for ease of separation and reuse. | nih.gov |

Enantioselective Catalysis

The introduction of chirality into ligands derived from this compound is a powerful strategy for asymmetric synthesis, enabling the production of specific enantiomers of a target molecule.

A notable example is the use of C2-symmetric bis(oxazolinyl)pyridine (pybox) ligands in copper(II)-catalyzed enantioselective Mukaiyama aldol (B89426) reactions. acs.orgsci-hub.cat These tridentate ligands create a chiral environment around the metal center. When reacting (benzyloxy)acetaldehyde with silyl (B83357) ketene (B1206846) acetals, the catalyst Cu((S,S)-Ph-pybox)2 has been shown to produce the corresponding aldol products in high yields with outstanding enantiomeric excesses (ee) of 92-99%. acs.orgsci-hub.cat Mechanistic studies suggest that the reaction proceeds through a square pyramidal copper intermediate formed by the chelation of (benzyloxy)acetaldehyde to the catalyst, which dictates the stereochemical outcome. acs.org

In the realm of C-C bond formation, a chiral palladium-diamine catalytic system featuring a crown ether side arm has been developed for asymmetric Suzuki–Miyaura coupling reactions. chinesechemsoc.org This catalyst was successfully applied to the reaction between 2-(benzyloxy)-1-iodonaphthalene and various arylboronic acids. The system afforded chiral biaryl products in excellent yields (up to 95%) and with high enantioselectivities (up to 91% ee). chinesechemsoc.org

Iron-based catalysts have also been employed in asymmetric transformations. An iron complex generated in situ from Fe(ClO4)2 and a chiral bisquinolyldiamine ligand catalyzes the asymmetric oxidative homo-coupling of 2-naphthols to produce enantioenriched 1,1'-Bi-2-naphthol (BINOL) derivatives. mdpi.com While not a direct derivative of this compound, this highlights the utility of related chiral aminopyridine-type ligands in enantioselective catalysis. mdpi.com

Table 3: Enantioselective Catalysis using this compound Derivatives and Analogues

| Ligand/Catalyst System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu((S,S)-Ph-pybox)2 | Mukaiyama Aldol Reaction | (Benzyloxy)acetaldehyde and silyl ketene acetals | High | 92-99% | acs.orgsci-hub.cat |

| Chiral Pd-Diamine with Crown Ether | Suzuki–Miyaura Coupling | 2-(Benzyloxy)-1-iodonaphthalene and arylboronic acids | up to 95% | up to 91% | chinesechemsoc.org |

| Fe(ClO4)2 / Chiral Bisquinolyldiamine | Oxidative Homo-coupling | 2-Naphthols | up to 99% | up to 81:19 er | mdpi.com |

Applications of 2 Benzyloxy Pyridine in Medicinal Chemistry and Biological Research

Anticancer Activity

The search for new and effective anticancer agents is a cornerstone of medicinal chemistry. Pyridine (B92270) derivatives have shown significant promise in this area, with many exhibiting potent activity against various cancer cell lines. researchgate.netresearchgate.net Analogs of 2-(benzyloxy)pyridine have been investigated for their potential as anticancer agents, demonstrating notable cytotoxicity and offering insights into their mechanisms of action.

Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HepG2, MDA-MB-231, NCI60 panel)

Derivatives of this compound have demonstrated significant anti-proliferative effects against a range of cancer cell lines. For instance, analogs have shown noteworthy activity against human breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as liver cancer cells (HepG2). acs.orgnih.gov

Studies on imidazo[1,2-a]pyridine (B132010) derivatives, which can be synthesized from precursors related to this compound, have revealed potent cytotoxic effects. For example, certain compounds in this class have shown high inhibitory activity against the HT-29 colon cancer cell line. nih.gov Specifically, a derivative featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position demonstrated the highest inhibitory activity against HT-29 cells. nih.gov

Furthermore, research on other pyridine-based compounds has highlighted their efficacy against various cancer cell lines. For example, some pyridine derivatives have shown potent inhibition of A549, MDA-MB-231, and MCF-7 cell lines. researchgate.net The National Cancer Institute's (NCI) screening of approximately 43,000 compounds against 60 standardized cancer cell lines has provided a wealth of data that can be used to identify the structural attributes of compounds with cytotoxic activity against cell lines like MCF-7 and MDA-MB-231. nih.gov

Below is a table summarizing the cytotoxic activity of some pyridine derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC50) | Reference |

| Benzyloxy-pyridine analogs | HCT116 (colon cancer) | Significant anti-proliferative effects | |

| Benzyloxy-pyridine analogs | MDA-MB-231 (breast cancer) | Significant anti-proliferative effects | |

| Pyridine-based PIM-1 kinase inhibitors | MCF-7 (breast cancer) | 0.5 µM | acs.org |

| Pyridine-based PIM-1 kinase inhibitors | HepG2 (liver cancer) | 5.27 µM | acs.org |

| Imidazo[1,2-a]pyridine derivative | HT-29 (colon cancer) | 4.15 ± 2.93 µM | nih.gov |

| Thiazolidine-2,4-dione derivative | MCF-7 (breast cancer) | 7.10 - 11.19 µM | nih.gov |

| Thiazolidine-2,4-dione derivative | HepG2 (liver cancer) | 7.10 - 11.19 µM | nih.gov |

Mechanism of Action in Cancer Cells (e.g., interaction with molecular targets, bioreduction of nitro groups, disruption of cellular signaling pathways)

The anticancer activity of this compound derivatives is attributed to several mechanisms at the molecular level. A primary mode of action involves the interaction with specific molecular targets within cancer cells, such as enzymes and receptors, leading to the modulation of their activity and subsequent therapeutic effects. The pyridine ring and the benzyloxy group can engage in hydrogen bonding and π-π stacking interactions, which enhances their binding to biological targets.

For some derivatives, particularly those containing nitro groups, bioreduction is a key activation step. The nitro group in compounds like 2-(benzyloxy)-5-nitropyridine (B1267806) can be reduced within the cell to form reactive species that can interact with cellular components, leading to cytotoxic effects.

Furthermore, pyridine-containing compounds have been shown to disrupt critical cellular signaling pathways involved in cancer progression. For instance, some derivatives can inhibit kinases, which are enzymes that play a crucial role in cell signaling and proliferation. ijpsonline.com The inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) and autophagy in cancer cells. acs.org Other mechanisms include the inhibition of tubulin polymerization, which is essential for cell division, and the inhibition of topoisomerase enzymes, which are involved in DNA replication. ijpsonline.comnih.gov

Structure-Activity Relationships in Benzoyloxypyridine Analogs

The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that contribute to their anticancer potency. nih.gov

Modifications to the benzyloxy group and the pyridine ring can significantly impact the compound's anti-proliferative activity. For example, the introduction of specific substituents on the pyridine ring has been shown to enhance anticancer properties. The position and nature of these substituents are critical. For instance, studies on pyridine derivatives have shown that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it. nih.gov

In the case of imidazo[1,2-a]pyridine derivatives, the substituents at the 2- and 3-positions of the imidazopyridine core are crucial for their cytotoxic profile. nih.gov The presence of a nitro group or specific aryl amines at these positions can lead to potent and selective anticancer activity. nih.gov SAR studies on other heterocyclic compounds have also highlighted the importance of substituents, where the introduction of groups like fluoro, methoxy, and amino can influence antimigration and antiproliferation activities. mdpi.com

Antimicrobial Activity

In addition to their anticancer potential, pyridine derivatives, including those related to this compound, have been explored for their antimicrobial properties. nih.gov The rise of multidrug-resistant (MDR) bacterial strains has necessitated the development of new antimicrobial agents, and pyridine-based compounds represent a promising avenue of research. mdpi.com

Efficacy against Bacterial Strains

Compounds containing the pyridine nucleus have demonstrated significant activity against a variety of bacterial strains. For example, derivatives of this compound have been linked to enhanced activity against resistant strains of bacteria. Studies on pyridine-thiazole hybrids have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Pyridine derivatives have shown a wide range of MIC values depending on the specific compound and the bacterial strain being tested. For instance, some pyridine-hydrazide derivatives have shown remarkable bactericidal activity, with MIC values as low as 2 µg/mL against Aeromonas hydrophila and Staphylococcus aureus. mdpi.com

Impact of Structural Modifications on Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is closely tied to their molecular structure. Modifications to the benzyloxy group and the pyridine ring can lead to significant changes in their activity against various bacterial strains.

SAR studies have revealed that the introduction of certain functional groups can enhance antimicrobial potency. For example, the presence of a hydroxyl group on the aromatic ring or a heterocyclic moiety in pyridine derivatives has been associated with enhanced antimicrobial activity. nih.gov In contrast, the presence of groups like 4-chloro or 3,4-dimethoxyphenyl has been shown to result in lower activity. nih.gov

Lipophilicity also plays a crucial role in the antimicrobial activity of these compounds. mdpi.com More lipophilic molecules may have enhanced penetration into the lipid-rich bacterial cell wall, leading to greater efficacy. mdpi.com The introduction of halogen atoms has also been shown to enhance binding affinity to bacterial targets, thereby improving antibacterial activity.

Anti-inflammatory Properties and Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of key enzymes involved in inflammatory pathways, highlighting their potential as scaffolds for the development of novel anti-inflammatory drugs.

Inhibition of Leukotriene A4 Hydrolase

Leukotriene A4 (LTA4) hydrolase is a bifunctional enzyme that plays a crucial role in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). nih.gov Inhibition of this enzyme is a therapeutic strategy for managing inflammatory diseases. Research has shown that 3-(benzyloxy)pyridin-2-amine, a structurally related analogue of this compound, acts as an inhibitor of LTA4 hydrolase. drugbank.comdrugbank.com

Fragment-based screening using X-ray crystallography identified 3-(benzyloxy)pyridin-2-amine as a fragment that binds to LTA4H. rcsb.orgproteopedia.org This discovery has paved the way for the design of more potent inhibitors of LTA4 hydrolase. proteopedia.orgnih.gov The binding of this fragment to the enzyme has been characterized, providing a structural basis for its inhibitory activity. rcsb.orgwwpdb.org

| PDB ID | Method | Resolution | R-Value Work | R-Value Free |

|---|---|---|---|---|

| 3FTY | X-RAY DIFFRACTION | 2.15 Å | 0.206 | 0.257 |

Data sourced from the Protein Data Bank. rcsb.org

Inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14)